molecular formula C22H22N4O B580429 2,2',4,4',6,6'-Hexabromo-bibenzyl CAS No. 97759-27-8

2,2',4,4',6,6'-Hexabromo-bibenzyl

Cat. No.: B580429
CAS No.: 97759-27-8
M. Wt: 358.445
InChI Key: LBQMRSNKEUNXMT-UHFFFAOYSA-N
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Description

2,2',4,4',6,6'-Hexabromo-bibenzyl (CAS: 97759-27-8) is a brominated aromatic compound with the molecular formula C₁₄H₈Br₆ and a molecular weight of 655.64 g/mol . Structurally, it consists of two benzene rings linked by an ethyl group (-CH₂-CH₂-), with six bromine atoms symmetrically substituted at the 2, 4, and 6 positions on each ring. This high degree of bromination contributes to its thermal stability and flame-retardant properties, making it a candidate for use in polymers, electronics, and textiles . The compound is commercially available as a neat material (TRC-H281405) and is categorized under flame retardant reference materials .

Properties

CAS No.

97759-27-8

Molecular Formula

C22H22N4O

Molecular Weight

358.445

IUPAC Name

6-ethyl-5-[3-(2-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C22H22N4O/c1-3-19-18(21(23)26-22(24)25-19)11-7-10-17-14-16(12-13-20(17)27-2)15-8-5-4-6-9-15/h4-6,8-9,12-14H,3,10H2,1-2H3,(H4,23,24,25,26)

InChI Key

LBQMRSNKEUNXMT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)C3=CC=CC=C3)OC

Synonyms

1,2-Bis(2,4,6-tribromophenyl)ethane;  1,1’-(1,2-Ethanediyl)bis[2,4,6-tribromobenzene]; 

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl under controlled conditions. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. For example, the compound can act as a ligand for certain receptors, modulating their signaling pathways and influencing cellular processes .

Comparison with Similar Compounds

(PBB 155)

  • Molecular Formula : C₁₂H₄Br₆
  • Molecular Weight : 627.584 g/mol
  • Key Differences : Unlike hexabromo-bibenzyl, hexabromobiphenyl lacks the ethyl bridge, featuring two directly bonded benzene rings. Bromine substitution occurs at the same positions (2,2',4,4',6,6'), but the absence of the ethyl group reduces steric hindrance and may enhance persistence in environmental matrices .
  • Applications : Used in industrial settings as a flame retardant and analytical standard (CAS: 59261-08-4) .

3,3',4,4',5,5'-Hexabromobiphenyl

  • Molecular Formula : C₁₂H₄Br₆
  • Molecular Weight : 627.584 g/mol
  • Key Differences: Bromines are substituted at the 3,3',4,4',5,5' positions, creating a planar structure.

BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether)

  • Molecular Formula : C₁₂H₆Br₄O
  • Molecular Weight : 485.79 g/mol
  • Key Differences : A PBDE with four bromine atoms and an oxygen bridge. Though less brominated, BDE-47 exhibits significant bioaccumulation and oxidative toxicity in aquatic organisms, as shown in studies on carp liver enzyme inhibition .

Physicochemical and Environmental Properties

Compound Molecular Formula Molecular Weight Bromine Positions Log Kow* (Estimated) Thermal Stability
2,2',4,4',6,6'-Hexabromo-bibenzyl C₁₄H₈Br₆ 655.64 2,2',4,4',6,6' (bibenzyl) ~8.5 High
2,2',4,4',6,6'-Hexabromobiphenyl C₁₂H₄Br₆ 627.58 2,2',4,4',6,6' (biphenyl) ~7.9 Moderate-High
BDE-47 C₁₂H₆Br₄O 485.79 2,2',4,4' (diphenyl ether) ~6.8 Moderate

Higher bromination increases hydrophobicity.

  • Thermal Stability : Hexabromo-bibenzyl’s ethyl bridge may enhance thermal resistance compared to biphenyl analogs, making it suitable for high-temperature applications .
  • Environmental Persistence : Both hexabromo-bibenzyl and hexabromobiphenyl are likely persistent organic pollutants (POPs) due to high bromine content and resistance to degradation .

Toxicity and Regulatory Considerations

  • Hexabromobiphenyl (PBB 155) : Listed as a workplace toxin with evidence of hepatic and endocrine disruption in animal models .
  • BDE-47 : Documented to reduce CAT and GSH-Px activity in fish at concentrations ≥0.10 mg/L, indicating sublethal ecological impacts .

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